2,2',3,3',4,5'-Hexabromodiphenyl ether
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Overview
Description
2,2’,3,3’,4,5’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₄Br₆O and a molecular weight of 643.584 g/mol . This compound is part of a group of chemicals known for their flame-retardant properties, making them valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5’-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination reactions in large reactors, followed by purification steps to isolate the desired product . The final product is then subjected to quality control measures to ensure its purity and effectiveness as a flame retardant .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5’-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, less brominated diphenyl ethers, and substituted diphenyl ethers .
Scientific Research Applications
2,2’,3,3’,4,5’-Hexabromodiphenyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5’-Hexabromodiphenyl ether involves its interaction with biological molecules. It can bind to and disrupt the function of hormone receptors, leading to endocrine disruption . Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components . The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to long-term exposure and potential toxicity .
Comparison with Similar Compounds
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another PBDE with similar flame-retardant properties but different bromination pattern.
2,2’,3,4,4’,5’-Hexabromodiphenyl ether: Similar in structure but with a different arrangement of bromine atoms.
Uniqueness: 2,2’,3,3’,4,5’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects . Its distinct properties make it a valuable compound for studying the behavior and impact of PBDEs in various environments .
Properties
CAS No. |
446254-88-2 |
---|---|
Molecular Formula |
C12H4Br6O |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
1,2,3-tribromo-4-(2,3,5-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H4Br6O/c13-5-3-7(15)10(16)9(4-5)19-8-2-1-6(14)11(17)12(8)18/h1-4H |
InChI Key |
YURCHLXPAGSJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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